molecular formula C18H30N6O B6444925 2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 2193959-76-9

2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one

Número de catálogo: B6444925
Número CAS: 2193959-76-9
Peso molecular: 346.5 g/mol
Clave InChI: DGUCQVOQCSYDCT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with a dimethylamino group at position 2, connected via a piperazine linker to an ethanone moiety terminating in a 4-methylpiperidine group. The dimethylamino group enhances basicity and solubility, while the 4-methylpiperidine contributes to lipophilicity and metabolic stability.

Propiedades

IUPAC Name

2-[4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N6O/c1-15-5-8-24(9-6-15)17(25)14-22-10-12-23(13-11-22)16-4-7-19-18(20-16)21(2)3/h4,7,15H,5-6,8-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUCQVOQCSYDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC(=NC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyrimidine Core Modifications
  • Compound 4 (): 2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one replaces the dimethylamino group with a chloro substituent. The chloro group reduces basicity (pKa ~1–2 vs.
  • BAY-985 (): Contains a trifluoropropanone linked to a benzimidazole-pyrimidine-piperazine scaffold. The trifluoromethyl group increases electronegativity and metabolic stability compared to the dimethylamino group in the target compound .
Linker and Terminal Group Variations
  • P–1 (): 3-(Piperidin-1-yl)propan-1-ol hydrochloride uses a piperidine-propanol linker instead of piperazine-ethanone. The shorter chain and hydroxyl group reduce lipophilicity (clogP ~1.5 vs. ~3.2 for the target compound) .
  • MK89 (): 1-(4-Phenylpiperidin-1-yl)-4-(thiophen-2-yl)butan-1-one replaces the pyrimidine-piperazine with a thiophene-piperidine system.
  • L466-0071 (): 1-(4-Methylpiperidin-1-yl)-2-[4-(quinoxalin-2-yl)phenoxy]ethan-1-one substitutes pyrimidine with quinoxaline. Quinoxaline’s larger aromatic system may enhance DNA intercalation but increase molecular weight (~430 Da vs. ~385 Da for the target compound) .
Physicochemical and Pharmacokinetic Profiles
Compound Core Substituent Linker Terminal Group clogP Molecular Weight (Da)
Target Compound Pyrimidine 2-(Dimethylamino) Piperazine-ethanone 4-Methylpiperidine ~3.2 ~385
Compound 4 () Pyrimidine 2-Chloro Piperazine-ethanone Phenyl ~3.8 360.8
BAY-985 () Pyrimidine Trifluoropropanone Piperazine Benzimidazole ~2.9 527.6
MK89 () Thiophene None Piperidine-butanone Phenyl ~4.1 328.4

Key Observations :

  • The target compound’s dimethylamino-pyrimidine-piperazine architecture balances solubility and lipophilicity, critical for oral bioavailability.
  • Terminal 4-methylpiperidine improves metabolic stability compared to phenyl (Compound 4) or thiophene (MK89) groups, which are prone to oxidative metabolism .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.